REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=1[O:16][CH3:17].[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:18]1([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=2[O:16][CH3:17])[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:0.1,6.7.8.9.10|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
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|
Quantity
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3.03 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
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1.75 mL
|
Type
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reactant
|
Smiles
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N1CCCC1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.26 g
|
Type
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catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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CUSTOM
|
Details
|
partitioned
|
Type
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EXTRACTION
|
Details
|
The aqueous solution was further extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate and toluene was washed with saturated sodium bicarbonate, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography with ethyl acetate and hexane (1:2
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=C(C=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |